Lipophilicity Increase Over Non-Fluorinated Phenyl Analog
The 4‑CF3 substituent raises the computed logP by approximately 1.1 log units compared to the unsubstituted phenyl analog, directly enhancing passive membrane permeability [1]. This difference is critical for central nervous system drug design and for achieving adequate oral absorption.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 1-(2-Phenylthiazol-4-yl)ethanone (non‑fluorinated): XLogP3-AA = 2.4 |
| Quantified Difference | Δ logP = +1.1 (46% increase) |
| Conditions | PubChem XLogP3 3.0 algorithm; identical calculation method for both compounds |
Why This Matters
A logP above 3 is often required for blood‑brain barrier penetration; the CF3 analog meets this threshold while the parent compound does not, making it the preferred scaffold for CNS‑targeted libraries.
- [1] PubChem Computed Properties. XLogP3-AA for 1-(2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one (3.5) and 1-(2-phenylthiazol-4-yl)ethanone (2.4), 2025. View Source
